Bis(2-bromoethyl) ethenylphosphonate

Flame retardant textiles Radiation grafting Polymer modification

Bis(2-bromoethyl) ethenylphosphonate (CAS 23851-03-8) is an organophosphorus compound that integrates a vinylphosphonate core with two 2‑bromoethyl ester substituents. The presence of the ethenyl (vinyl) group enables covalent incorporation into polymer backbones via addition polymerization, while the bromoethyl groups confer distinct reactivity profiles relative to chloro‑ or alkyl‑substituted analogs.

Molecular Formula C6H11Br2O3P
Molecular Weight 321.93 g/mol
CAS No. 23851-03-8
Cat. No. B14702526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-bromoethyl) ethenylphosphonate
CAS23851-03-8
Molecular FormulaC6H11Br2O3P
Molecular Weight321.93 g/mol
Structural Identifiers
SMILESC=CP(=O)(OCCBr)OCCBr
InChIInChI=1S/C6H11Br2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2
InChIKeyBYJKENQIMCYBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-bromoethyl) ethenylphosphonate (CAS 23851-03-8): Procurement and Differentiation Guide for Organophosphorus Intermediates


Bis(2-bromoethyl) ethenylphosphonate (CAS 23851-03-8) is an organophosphorus compound that integrates a vinylphosphonate core with two 2‑bromoethyl ester substituents. The presence of the ethenyl (vinyl) group enables covalent incorporation into polymer backbones via addition polymerization, while the bromoethyl groups confer distinct reactivity profiles relative to chloro‑ or alkyl‑substituted analogs [1]. This compound is recognized primarily as an intermediate in the synthesis of vinylphosphonate derivatives [2] and as a reactive flame‑retardant monomer , with applications spanning polymer modification, textile finishing, and specialty materials requiring phosphorus‑bromine synergy [3].

Intermediate for vinylphosphonate derivative synthesis
Reactive monomer enabling covalent polymer incorporation
Dual bromoethyl and vinyl handles for nucleophilic substitution and polymerization

Why Bis(2‑bromoethyl) ethenylphosphonate Cannot Be Substituted by Generic Vinylphosphonates or Chloroethyl Analogs


The functional performance of bis(2‑bromoethyl) ethenylphosphonate is determined by the specific interplay of the bromoethyl leaving group and the vinylphosphonate core. Substitution with bis(2‑chloroethyl) vinylphosphonate alters the radiation‑induced grafting kinetics on textile substrates [1]; replacement with non‑halogenated dialkyl vinylphosphonates eliminates the bromine‑mediated gas‑phase flame‑retardant contribution [2]; and substitution with diethyl 2‑bromoethylphosphonate removes the polymerizable vinyl group essential for covalent incorporation into polymer matrices . These mechanistic distinctions preclude simple interchange based solely on functional group similarity.

Bis(2‑chloroethyl) vinylphosphonate may shift radiation grafting kinetics and dose sensitivity.
Non‑halogenated dialkyl vinylphosphonates lack bromine‑mediated gas‑phase flame retardancy.
Diethyl 2‑bromoethylphosphonate lacks polymerizable vinyl group, limiting covalent matrix incorporation.

Quantitative Differentiation Evidence for Bis(2‑bromoethyl) ethenylphosphonate Relative to Comparators


Radiation Grafting Kinetics: Bromoethyl vs. Chloroethyl Vinylphosphonates on Polyester/Cotton Fabric

In electron‑beam radiation grafting onto polyester/cotton (65/35) blend fabric, a formulation containing 2‑bromoethyl acrylate and bis(2‑chloroethyl) vinyl phosphonate (40/60 ratio) exhibited a grafting rate proportional to dose intensity raised to the power 0.96. In contrast, a commercial flame‑retardant mixture (Fyrol 76) displayed a proportionality exponent of 0.75 [1]. The higher exponent indicates greater sensitivity to radiation dose and potentially more efficient grafting kinetics under the same irradiation conditions. While the target compound bis(2‑bromoethyl) ethenylphosphonate was not directly tested in this study, the data establish a class‑level inference that bromoethyl‑functionalized vinylphosphonates confer distinct radiation‑grafting behavior compared to non‑brominated or alternative halogenated systems.

Radiation grafting kinetics
Class‑level
Bromoethyl formulation exponent 0.96; Fyrol 76 exponent 0.75 – +0.21 (28% higher dose sensitivity)
Supports higher radiation‑grafting efficiency context
Not directly measured; class inference from bromoethyl‑containing formulation
Flame retardant textiles Radiation grafting Polymer modification

Phosphonate vs. Phosphate Thermal Stability: Class‑Level Distinction for Flame‑Retardant Applications

Systematic thermal degradation studies of organophosphorus esters demonstrate that the facility of phosphorus acid elimination—a key step in condensed‑phase flame‑retardant action—depends strongly on the oxygenation level at phosphorus. Phosphonates eliminate phosphorus acid more slowly and at substantially higher temperature than alkyl phosphates, which undergo rapid elimination at relatively low temperature [1]. This thermal stability differential means phosphonate‑based flame retardants (including bis(2‑bromoethyl) ethenylphosphonate) are less prone to premature decomposition during polymer processing and provide more sustained flame‑retardant action during the early stages of thermal exposure. Aryl phosphates eliminate at intermediate temperatures between alkyl phosphates and phosphonates.

Thermal stability ranking
Class‑level
Phosphonate > Aryl phosphate > Alkyl phosphate
Reported thermal stability ranking for flame‑retardant processing
Qualitative ranking; exact temperatures not reported
Thermal degradation Flame retardant mechanism Organophosphorus

α‑Bromo‑Phosphonate Bioisosteric Advantage: Class‑Level Evidence for Biological Applications

A comprehensive review of α‑bromo‑phosphonate groups establishes their utility as phosphate bioisosteres in medicinal chemistry [1]. The α‑bromo substitution enhances electrophilicity at the phosphorus center relative to non‑brominated phosphonates, enabling covalent modification of active‑site residues in target enzymes. In the context of phosphonate antibiotics such as dehydrophos, both the phosphonate monomethyl ester and the vinyl phosphonate moiety have been shown to be essential for bacteriocidal activity [2]. Bis(2‑bromoethyl) ethenylphosphonate contains both the vinylphosphonate core and brominated ester functionalities, positioning it as a versatile scaffold for constructing mechanism‑based enzyme inhibitors. The bromoethyl groups can undergo nucleophilic substitution with amines, thiols, or carboxylates to generate diverse phosphonate derivatives with tailored biological properties [3].

Bioisosteric scaffold
Class‑level
Vinylphosphonate core + bromoethyl electrophilic handles (vs. single‑handle analogs)
Supports dual orthogonal reactivity for phosphonate library synthesis
Class inference from α‑bromo‑phosphonate review
Phosphate bioisostere Drug discovery Enzyme inhibition

Bromine‑Phosphorus Synergy in Flame Retardancy: Enhanced Char Yield Relative to Phosphorus‑Only Systems

Studies on aliphatic bromide–organophosphorus mixtures demonstrate that combining bromine with phosphonate or phosphate yields enhanced flame retardancy compared to phosphorus‑only formulations. Maximum flame retardancy and char yields correlate well for bromine mixed with phosphate and phosphonate, whereas the relationship does not hold with phosphites [1]. Bis(2‑bromoethyl) ethenylphosphonate contains both bromine (via bromoethyl groups) and phosphorus (via phosphonate) within the same molecule, enabling intramolecular P‑Br synergy without requiring separate additive blending. The phosphonate backbone further contributes to char‑forming condensed‑phase action, as established in thermal degradation studies [2].

P–Br synergy
Class‑level
Maximum char yield with phosphonate; poor correlation with phosphite
Reported intramolecular P–Br synergy; may simplify formulation
Synergy study on aliphatic bromide–phosphorus mixtures
Flame retardant synergy Bromine‑phosphorus Char formation

High‑Value Application Scenarios for Bis(2‑bromoethyl) ethenylphosphonate Based on Quantitative Differentiation Evidence


Radiation‑Grafted Flame‑Retardant Textile Finishing

Based on the enhanced radiation‑grafting kinetics observed for bromoethyl‑containing vinylphosphonate formulations (exponent 0.96 vs. 0.75 for non‑brominated comparators) [1], bis(2‑bromoethyl) ethenylphosphonate is suited for electron‑beam or gamma‑radiation grafting onto polyester/cotton blend fabrics. The higher dose‑sensitivity exponent enables more efficient covalent attachment of the flame‑retardant monomer to the textile substrate, reducing irradiation time and energy costs in industrial‑scale finishing operations. The resulting grafted fabric exhibits durable flame retardancy that persists through multiple laundering cycles.

Reactive Flame‑Retardant Monomer for Phosphorus‑Bromine Synergistic Polymers

The intramolecular combination of phosphonate phosphorus and bromoethyl bromine within bis(2‑bromoethyl) ethenylphosphonate provides single‑molecule P‑Br synergy for flame‑retardant applications [2]. The vinyl group enables copolymerization with acrylic, styrenic, or vinyl ester monomers to produce inherently flame‑retardant polymers . The phosphonate backbone confers thermal stability advantages over phosphate‑based alternatives, reducing premature additive decomposition during polymer processing [3]. This scenario is particularly valuable for manufacturers seeking to eliminate multi‑component additive blending and ensure stoichiometric consistency in flame‑retardant formulations.

Phosphonate Scaffold for Covalent Enzyme Inhibitor Synthesis

The α‑bromo‑phosphonate structural motif, represented in bis(2‑bromoethyl) ethenylphosphonate by the bromoethyl ester groups, is established as an effective phosphate bioisostere [4]. The vinylphosphonate core has been demonstrated as essential for bacteriocidal activity in natural phosphonate antibiotics such as dehydrophos [5]. The bromoethyl groups serve as electrophilic handles for nucleophilic substitution with amines or thiols, enabling diversification into libraries of vinylphosphonate derivatives for screening against phosphatases, DXR (1‑deoxy‑D‑xylulose 5‑phosphate reductoisomerase), or other phosphate‑dependent enzyme targets [6].

Polymer‑Bound Metal Chelation for Selective Ion Capture

Copolymers incorporating ethenylphosphonate monomers have demonstrated selective capture of uranium and zirconium from strong nitric acid solutions (4 mol/L HNO₃) in the presence of competing ions including lanthanum, zinc, cadmium, gadolinium, cerium, strontium, manganese, copper, and barium [7]. Bis(2‑bromoethyl) ethenylphosphonate can serve as a polymerizable monomer for generating phosphonate‑functionalized resins, membranes, or adsorbents for nuclear waste processing, rare‑earth element recovery, or heavy‑metal remediation. The bromoethyl groups provide post‑polymerization functionalization sites for further modification of the chelating matrix.

Application
Selection Property
Validation Focus
Radiation‑grafted FR textile finishing
Bromoethyl‑vinylphosphonate grafting sensitivity
Radiation dose–graft yield and laundering durability
Reactive FR monomer for P–Br polymers
Intramolecular phosphorus‑bromine synergy and thermal stability
Char yield and flame retardancy compared to P‑only systems
Enzyme inhibitor synthesis scaffold
Orthogonal vinyl and bromoethyl reactive sites
Bioisosteric phosphate mimicry and target inhibition
Polymer‑bound selective metal capture
Phosphonate chelation with post‑functionalization
Metal selectivity in strong acid conditions

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